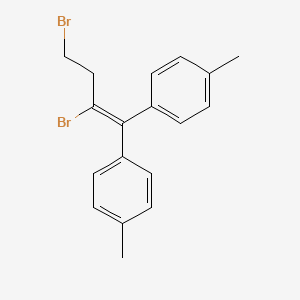
Benzene, 1,1'-(2,4-dibromo-1-butenylidene)bis[4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-]: is an organic compound with the molecular formula C18H18Br2 This compound is characterized by the presence of two benzene rings connected by a 2,4-dibromo-1-butenylidene bridge, with each benzene ring substituted by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] typically involves the reaction of 2,4-dibromo-1-butene with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dehalogenated hydrocarbons .
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] is used as a precursor for the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studies in medicinal chemistry. Researchers investigate its potential as a pharmacophore in drug design and development. Its interactions with biological targets are of particular interest .
Industry: In the industrial sector, this compound may be used in the production of polymers, resins, and other materials. Its properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Benzene, 1,4-dibromo-: This compound has a similar brominated benzene structure but lacks the butenylidene bridge and methyl groups.
Benzene, 1,1’-(1-butenylidene)bis-: Similar in structure but without the bromine atoms.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has an ethanediyl bridge instead of a butenylidene bridge.
Uniqueness: Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] is unique due to the presence of both bromine atoms and the butenylidene bridge, which confer distinct chemical and physical properties. These features make it valuable for specific applications where such properties are desired .
Propriétés
Numéro CAS |
832732-42-0 |
|---|---|
Formule moléculaire |
C18H18Br2 |
Poids moléculaire |
394.1 g/mol |
Nom IUPAC |
1-[2,4-dibromo-1-(4-methylphenyl)but-1-enyl]-4-methylbenzene |
InChI |
InChI=1S/C18H18Br2/c1-13-3-7-15(8-4-13)18(17(20)11-12-19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
WCNXBKJOTAYNFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C(CCBr)Br)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


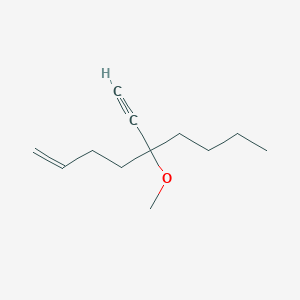
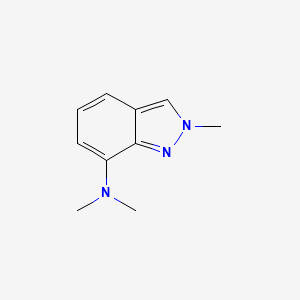
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
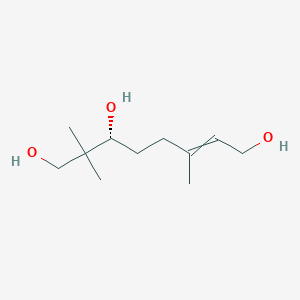
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
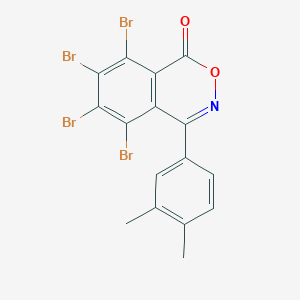
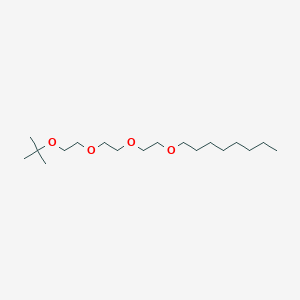
![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
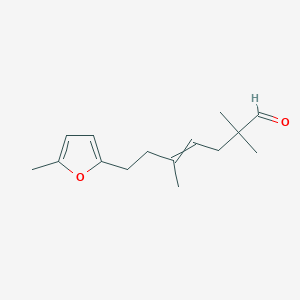
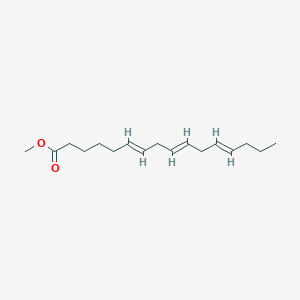
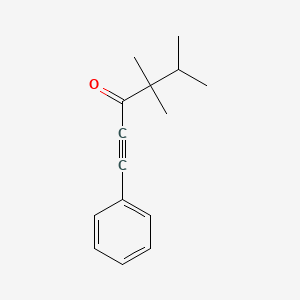
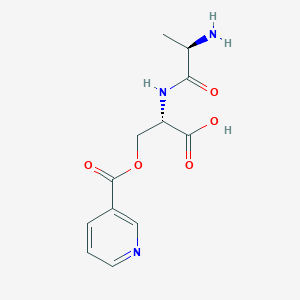
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
